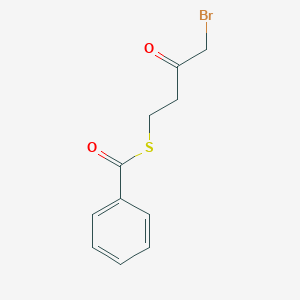
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester is an organic compound that features a benzene ring attached to a carboxylic acid group and a thioester linkage to a 4-bromo-3-oxobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester typically involves the reaction of benzenecarbothioic acid with 4-bromo-3-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester linkage. The general reaction scheme is as follows:
Benzenecarbothioic acid+4-bromo-3-oxobutyl chloride→Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-bromo-3-oxobutyl moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex thioesters and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom and thioester linkage.
Medicine: Explored for its potential therapeutic properties, including its ability to act as a prodrug that releases active compounds upon metabolic activation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester involves its ability to undergo nucleophilic substitution reactions at the bromine atom, leading to the formation of various derivatives. The thioester linkage can also undergo hydrolysis, releasing benzenecarbothioic acid and the corresponding alcohol. These reactions are facilitated by the electron-withdrawing effects of the carbonyl and bromine groups, which activate the molecule towards nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenecarbothioic acid, S-(4-chloro-3-oxobutyl) ester
- Benzenecarbothioic acid, S-(4-fluoro-3-oxobutyl) ester
- Benzenecarbothioic acid, S-(4-iodo-3-oxobutyl) ester
Uniqueness
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
99853-23-3 |
|---|---|
Molekularformel |
C11H11BrO2S |
Molekulargewicht |
287.17 g/mol |
IUPAC-Name |
S-(4-bromo-3-oxobutyl) benzenecarbothioate |
InChI |
InChI=1S/C11H11BrO2S/c12-8-10(13)6-7-15-11(14)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI-Schlüssel |
VTJZDTVUAMMPFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)SCCC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




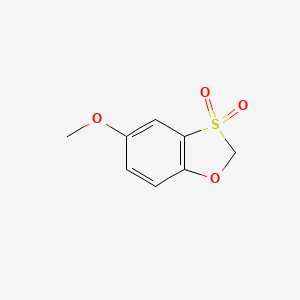

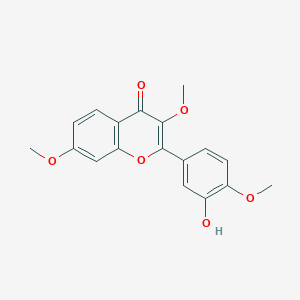
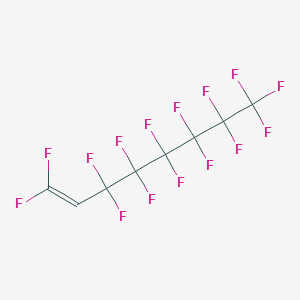
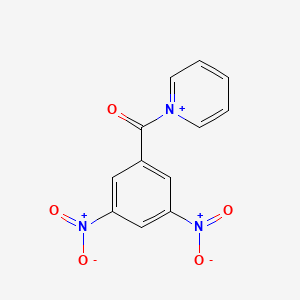
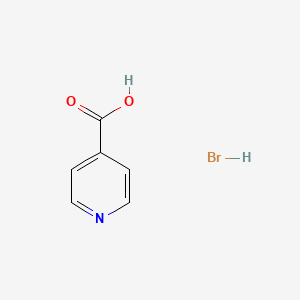
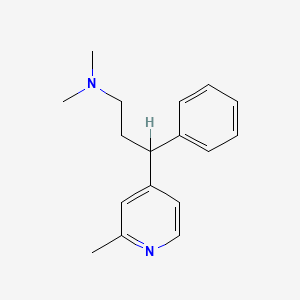
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)


